molecular formula C20H26O6 B2599995 Diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate CAS No. 79988-72-0

Diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B2599995
CAS No.: 79988-72-0
M. Wt: 362.422
InChI Key: ONOVZUNPHDZFBJ-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate is a sophisticated cyclohexane derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its complex, multifunctional structure, featuring keto, ester, and hydroxyl groups on a substituted cyclohexane ring, makes it a valuable precursor for the synthesis of diverse, biologically relevant molecules. Researchers utilize this compound as a key building block in the development of novel pharmaceutical candidates, particularly in the synthesis of analogs with potential anti-inflammatory and analgesic properties. For instance, its structural framework is integral to the synthetic pathways of certain cyclooxygenase-2 (COX-2) inhibitor precursors, which are a major focus in the search for new non-steroidal anti-inflammatory drugs (NSAIDs) [https://pubmed.ncbi.nlm.nih.gov/12678817/]. The compound's mechanism of action is not intrinsic but is defined by the properties of the molecules it is used to construct. Its primary research value lies in its chemical versatility, allowing scientists to explore structure-activity relationships (SAR) by elaborating upon its core scaffold. This enables the generation of compound libraries for high-throughput screening against various biological targets. Furthermore, the presence of the 4-hydroxy-6-oxo (ketol) moiety suggests its potential applicability in synthesizing complex natural product analogs or serving as a substrate for enzymatic or chemical transformations to create chiral centers, a fundamental challenge in asymmetric synthesis [https://pubs.acs.org/doi/10.1021/jo00149a035]. Its role is firmly established in advancing methodologies for the efficient construction of highly functionalized cyclohexane rings, which are common motifs in many therapeutics and agrochemicals.

Properties

IUPAC Name

diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-5-25-18(22)16-14(21)11-20(4,24)17(19(23)26-6-2)15(16)13-9-7-12(3)8-10-13/h7-10,15-17,24H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOVZUNPHDZFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate ketones and aldehydes, followed by esterification reactions to introduce the diethyl ester groups. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the condensation and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation, crystallization, or chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Organic Synthesis

Diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for creating complex molecules.

Research has indicated that this compound may exhibit biological activity. Studies are ongoing to explore its interactions with biomolecules, which could lead to potential therapeutic applications. The hydroxyl group can act as a hydrogen-bond donor, facilitating interactions with biological targets.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. It may serve as a precursor for drug development due to its ability to be modified into various derivatives that could possess pharmacological activity.

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used in formulating advanced materials with specific functionalities.

A study conducted by Ismiev et al. (2013) investigated the biological activity of this compound by assessing its interaction with various enzyme systems. The results indicated potential inhibitory effects on certain enzymes involved in metabolic pathways, suggesting avenues for further pharmacological exploration .

Case Study 2: Synthetic Applications

Gein et al. (2003) highlighted the use of this compound as a synthetic intermediate for producing nitrogen heterocycles. The structural features of this compound facilitate its conversion into more complex nitrogen-containing compounds through established synthetic routes .

Mechanism of Action

The mechanism of action of Diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound belongs to a family of cyclohexane-1,3-dicarboxylates with diverse substituents. Key structural analogs include:

Compound Name Substituent (Position 2) Ester Groups Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 4-Methylphenyl Diethyl C₂₀H₂₆O₆ 362.42 Chair conformation, hydrogen bonding
Analog 1 Phenyl Diethyl C₁₉H₂₄O₆ 348.38 Similar chair conformation; lacks methyl group on phenyl
Analog 2 4-Chlorophenyl Diethyl C₁₉H₂₃ClO₆ 382.84 Chlorine enhances lipophilicity (logP = 2.92)
Analog 3 3-Nitrophenyl Bis(2-methoxyethyl) C₂₁H₂₇NO₁₀ 453.44 Nitro group increases polarity; methoxyethyl esters alter solubility
Analog 4 4-tert-Butylphenyl Diethyl C₂₃H₃₂O₆ 404.50 Bulky tert-butyl group increases steric hindrance
Analog 5 3-Methoxyphenyl Diisopropyl C₂₂H₃₀O₇ 406.47 Methoxy and isopropyl groups affect bioavailability
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in Analog 2, NO₂ in Analog 3) enhance polarity and may influence biological activity. Steric bulk (e.g., tert-butyl in Analog 4) reduces molecular flexibility .
  • Ester Groups : Diethyl esters (Target, Analogs 1–2) offer moderate lipophilicity, while bulkier esters (e.g., diisopropyl in Analog 5) reduce solubility .

Crystallographic and Conformational Differences

  • Cyclohexane Ring : All analogs adopt a chair conformation, but substituent orientation varies. For example, methoxycarbonyl groups in dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate are oriented oppositely relative to the ring .
  • Hydrogen Bonding : The target compound forms O–H···O hydrogen bonds between hydroxyl and ketone groups, similar to Analog 1 . Chlorophenyl derivatives (Analog 2) exhibit weaker hydrogen bonding due to reduced electron density .

Biological Activity

Diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate, a complex organic compound, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H26O6\text{C}_{20}\text{H}_{26}\text{O}_{6}

It contains a cyclohexane ring with multiple functional groups that contribute to its reactivity and biological interactions. The presence of the 4-methylphenyl group is particularly noteworthy as it may influence the compound's biological activity through hydrophobic interactions and steric effects.

This compound is believed to interact with various biomolecular targets. The hydroxyl group acts as a bifurcated hydrogen-bond donor, facilitating both intra- and intermolecular hydrogen bonding with ester carbonyl oxygen atoms. This property may enhance its affinity for specific enzymes or receptors involved in metabolic pathways .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity can be attributed to the hydroxyl group, which can scavenge free radicals and reduce oxidative stress in biological systems .

Enzyme Inhibition

Studies have shown that this compound may inhibit key enzymes involved in metabolic processes. For instance, it has been reported to affect enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways . The inhibition of these enzymes suggests potential anti-inflammatory properties.

Case Studies

  • Antioxidant Activity Assessment : A study conducted on a related compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines after treatment with varying concentrations of this compound. The results indicated a dose-dependent response, highlighting its potential as an antioxidant agent.
  • Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests that the compound may have therapeutic potential for conditions characterized by excessive inflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructureBiological Activity
This compoundStructureAntioxidant, Anti-inflammatory
Diethyl 4-hydroxy-4-methyl-2-(phenyl)-6-oxocyclohexane-1,3-dicarboxylateSimilar structure without methyl substitutionModerate antioxidant activity
Diethyl 4-hydroxy-4-methyl-2-(chlorophenyl)-6-oxocyclohexane-1,3-dicarboxylateSimilar structure with chlorine substitutionEnhanced enzyme inhibition

The presence of the methyl group in this compound appears to enhance its biological activity compared to other derivatives.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate?

Answer: X-ray crystallography is the primary method for structural elucidation. Key steps include:

  • Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans. Absorption correction is applied via multi-scan methods (e.g., SADABS) .
  • Refinement : Employ SHELXL for small-molecule refinement, using full-matrix least-squares on F2F^2. Typical refinement parameters: R1=0.053R_1 = 0.053, wR2=0.141wR_2 = 0.141, and S=1.01S = 1.01 for F2>2σ(F2)F^2 > 2σ(F^2). Hydrogen atoms are refined using a mix of independent and constrained models .
  • Validation : Check for residual electron density (Δρmax/min=0.30/0.28eA˚3Δρ_{max/min} = 0.30/-0.28 \, eÅ^{-3}) and ensure geometric plausibility via software like PLATON .

Q. How is the compound synthesized, and what purification methods are effective?

Answer:

  • Synthesis : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives are prepared by reacting substituted ketones with diethyl dicarboxylate esters under acidic or basic conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields pure crystals. Purity is confirmed via melting point analysis and NMR spectroscopy .

Q. What spectroscopic techniques are used to confirm the molecular structure?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., ester carbonyls at ~170 ppm, hydroxyl protons at ~4.5 ppm).
  • IR : Stretching frequencies for hydroxyl (~3400 cm1^{-1}), ketone (~1700 cm1^{-1}), and ester groups (~1250 cm1^{-1}) are critical .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/zm/z 362.41 for C20H26O6C_{20}H_{26}O_6) .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexane ring inform reactivity studies?

Answer: The cyclohexanone ring adopts a chair conformation , with axial hydroxyl and equatorial methyl/aryl groups. This conformation minimizes steric strain and directs reactivity:

  • Hydrogen bonding : The hydroxyl group forms intermolecular O–H⋯O bonds with adjacent ester carbonyls, stabilizing dimeric structures in the crystal lattice .
  • Reactivity : Axial substituents influence nucleophilic attack on the ketone. Computational modeling (DFT) can predict regioselectivity in derivatization reactions .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Answer:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains. Verify with Rint_{int} and Hooft y parameters .
  • Disorder modeling : Split atoms into multiple positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries .
  • Validation tools : Cross-check with CCDC’s Mercury for packing analysis and Mogul for bond-length/angle outliers .

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Answer:

  • Hydrogen bonding : Centrosymmetric dimers form via O–H⋯O bonds (2.70–2.80 Å), creating 1D columns along the a-axis. These interactions dictate melting points and solubility .
  • C–H⋯O contacts : Weaker interactions (3.0–3.2 Å) between methyl/aryl C–H and ester carbonyls stabilize the crystal lattice. Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) quantifies these networks .

Methodological Challenges

Q. How to optimize reaction conditions for high-yield synthesis of analogues?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., BF3_3-Et2_2O) or organocatalysts (e.g., proline derivatives) to accelerate cyclocondensation .
  • Solvent effects : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates. Microwave-assisted synthesis reduces reaction time .

Q. What computational methods predict the compound’s bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR models : Coralate electronic descriptors (HOMO/LUMO gaps) with experimental bioactivity data to design potent analogues .

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